molecular formula C6H13NO3S B565016 Cyclamic Acid-d11 CAS No. 1215770-73-2

Cyclamic Acid-d11

Cat. No.: B565016
CAS No.: 1215770-73-2
M. Wt: 190.301
InChI Key: HCAJEUSONLESMK-KAFHOZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclamic Acid-d11, also known as deuterated cyclamic acid, is a stable isotope-labeled compound. It is a derivative of cyclamic acid, where hydrogen atoms are replaced by deuterium. Cyclamic acid itself is a widely used artificial sweetener in the food and pharmaceutical industries . The deuterated form, this compound, is primarily used in scientific research for various analytical and experimental purposes .

Safety and Hazards

Cyclamic Acid-d11 is harmful if swallowed . It is suspected of damaging the unborn child . In case of skin contact, the affected area should be washed with soap and water . If swallowed, medical attention should be sought immediately .

Future Directions

Cyclamic Acid-d11 is used for unparalleled analytical testing within the food and beverage sector . It is also used in scientific research and development .

Relevant Papers

  • Russak EM, et al. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Ann Pharmacother. 2019 Feb;53 (2):211-216 .
  • Leban I, et, al. Structures of artificial sweeteners–cyclamic acid and sodium cyclamate with other cyclamates. Acta Crystallogr B. 2007 Jun;63 (Pt 3):418-25 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclamic Acid-d11 is synthesized by substituting the hydrogen atoms in cyclamic acid with deuterium. This can be achieved through a series of chemical reactions involving deuterated reagents. One common method involves the reaction of cyclohexylamine with deuterated sulfamic acid or deuterated sulfur trioxide . The reaction conditions typically include controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s isotopic purity. The production is carried out in specialized facilities equipped to handle deuterated compounds and maintain the required safety standards .

Chemical Reactions Analysis

Types of Reactions

Cyclamic Acid-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deuterated cyclohexylamine derivatives, deuterated sulfonic acids, and various substituted cyclohexyl compounds .

Properties

IUPAC Name

(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)sulfamic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3S/c8-11(9,10)7-6-4-2-1-3-5-6/h6-7H,1-5H2,(H,8,9,10)/i1D2,2D2,3D2,4D2,5D2,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAJEUSONLESMK-KAFHOZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])NS(=O)(=O)O)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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